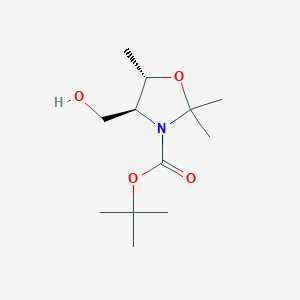

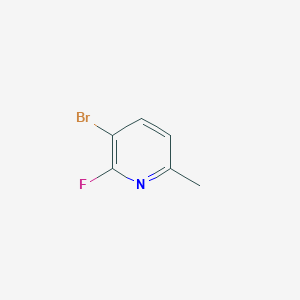

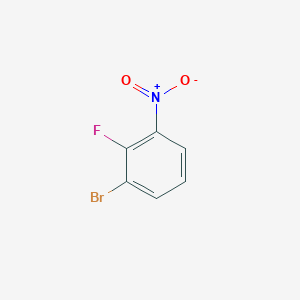

![molecular formula C13H12N2OS B1519404 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide CAS No. 1094486-06-2](/img/structure/B1519404.png)

2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide

Overview

Description

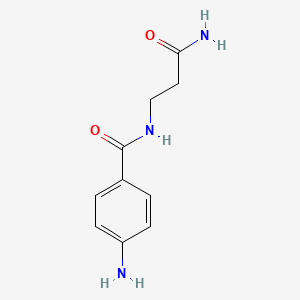

“2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 1094486-06-2. It has a molecular weight of 244.32 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like boiling point, linear structure formula, etc., are not specified in the available data .Scientific Research Applications

Industrial Chemistry

Thiophene derivatives, such as 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide, are utilized in industrial chemistry . They are particularly used as corrosion inhibitors , providing protection to metals and alloys from degradation due to environmental exposure.

Material Science

In the field of material science, thiophene-mediated molecules play a prominent role . They are crucial in the advancement of organic semiconductors , which are used in various electronic devices due to their flexibility and low-cost production.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They are used in the construction of organic electronics due to their low cost and large area.

Organic Light-Emitting Diodes (OLEDs)

Another application of thiophene derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Synthesis of Anticancer Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents . These compounds can be designed to interfere with the growth of cancer cells, leading to potential treatments for various types of cancer.

Synthesis of Anti-Atherosclerotic Agents

2-Butylthiophene, a type of thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . These agents are used to prevent or treat atherosclerosis, a disease in which plaque builds up inside the arteries.

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents . They can form coordination complexes with metal ions, which have applications in areas such as catalysis, materials science, and medicine.

Development of Insecticides

Lastly, thiophene derivatives are used in the development of insecticides . These compounds can be designed to control a variety of pests, contributing to the protection of crops and improvement of agricultural productivity.

properties

IUPAC Name |

2-amino-N-methyl-4H-indeno[2,1-b]thiophene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGUUVLQOMRBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1C3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

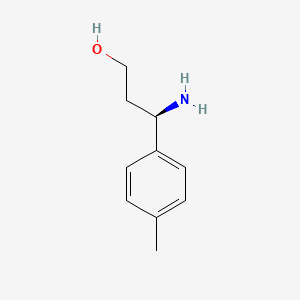

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)